2-Chloroquinazoline-4-carbaldehyde
Description
Significance of the Quinazoline (B50416) Scaffold in Organic Synthesis and Chemical Research
The quinazoline skeleton is a cornerstone in both organic synthesis and medicinal chemistry due to the wideranging pharmacological properties exhibited by its derivatives. nih.govebi.ac.uk Molecules incorporating this scaffold have demonstrated efficacy as anticancer, antihypertensive, anti-inflammatory, antiviral, antibacterial, antifungal, and anticonvulsant agents. nih.govmdpi.com The therapeutic potential of quinazolines is underscored by the number of drugs on the market that are based on this heterocyclic system. nih.gov For instance, Gefitinib and Afatinib are well-known epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy, which feature the quinazoline core. wikipedia.org
The synthetic accessibility of the quinazoline ring and the ease with which it can be functionalized make it an attractive target for organic chemists. nih.gov The stability of the quinazolinone ring, an oxidized form of quinazoline, to oxidation, reduction, and hydrolysis further enhances its utility. researchgate.net The development of novel synthetic methodologies, including multi-component reactions and transition-metal-catalyzed cross-couplings, has expanded the chemical space accessible from quinazoline-based starting materials, facilitating the creation of libraries of compounds for drug discovery and materials science research. nih.govopenmedicinalchemistryjournal.com
Overview of Halogenated and Formylated Quinazoline Derivatives in Synthetic Chemistry
Halogenated quinazolines are particularly valuable intermediates in organic synthesis. The presence of a halogen atom, typically chlorine, at the C2 or C4 positions of the quinazoline ring provides a reactive handle for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide array of substituents, including carbon, nitrogen, oxygen, and sulfur nucleophiles, enabling the construction of diverse and complex molecular architectures. nih.gov The differential reactivity of the C2 and C4 positions in di-substituted haloquinazolines can be exploited for the regioselective synthesis of polysubstituted derivatives. nih.gov
Formylated quinazolines, those bearing an aldehyde (-CHO) group, are also of significant synthetic interest. The aldehyde functionality is highly versatile and can participate in a variety of chemical transformations. These include Wittig reactions, Horner-Wadsworth-Emmons reactions, condensations with active methylene (B1212753) compounds, reductive aminations, and oxidation to carboxylic acids or reduction to alcohols. This reactivity allows for the elongation of carbon chains and the introduction of new functional groups, further expanding the synthetic utility of the quinazoline scaffold. The use of formylating agents like N-formylmorpholine has been effective in preparing aldehydes from organometallic reagents. acs.org
The combination of both a halogen and a formyl group in a single molecule, as seen in 2-Chloroquinazoline-4-carbaldehyde, creates a powerful bifunctional building block. This allows for sequential and selective reactions at two distinct sites, providing a strategic advantage in the design and synthesis of complex target molecules.
Structural Elucidation and Naming Convention of this compound within Quinazoline Taxonomy
This compound is a derivative of the parent heterocycle, quinazoline. The systematic IUPAC name for this compound is derived by identifying the parent quinazoline ring and then specifying the substituents and their positions. The quinazoline ring is numbered such that the nitrogen atoms are at positions 1 and 3. The numbering of the bicyclic system starts from the benzene (B151609) ring, moving towards the pyrimidine (B1678525) ring.
In this specific compound:
A chloro group (Cl) is attached to the carbon atom at position 2 of the quinazoline ring.
A carbaldehyde group (-CHO), also known as a formyl group, is attached to the carbon atom at position 4.
Thus, the name "this compound" precisely describes its molecular architecture. It belongs to the family of substituted quinazolines and is characterized by the presence of both an electrophilic carbon at the C2 position (due to the chloro substituent) and an electrophilic carbon in the formyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 944903-02-0 |
| Molecular Formula | C₉H₅ClN₂O |
| Molecular Weight | 192.6 g/mol |
| Boiling Point (Predicted) | 312.1 ± 25.0 °C |
| Density (Predicted) | 1.441 ± 0.06 g/cm³ |
| pKa (Predicted) | -1.35 ± 0.30 |
Data sourced from chemicalbook.com
Historical Context of Quinazoline Synthetic Development Relevant to this compound Precursors
The history of quinazoline chemistry dates back to 1869, when Griess first prepared a quinazoline derivative. nih.govnih.gov The synthesis of the parent quinazoline was later achieved by Bischler and Lang in 1895. wikipedia.orgmdpi.com Over the years, numerous synthetic methods for constructing the quinazoline core have been developed, including the Niementowski, Bischler, and Riedel syntheses. openmedicinalchemistryjournal.com
The synthesis of this compound often proceeds through precursors such as 2-chloro-4-methylquinazoline. researchgate.netijirset.com The development of synthetic routes to these precursors is therefore of historical and practical importance. Early methods for quinazoline synthesis often required harsh conditions and had limited substrate scope. nih.gov However, the advent of modern synthetic techniques, particularly transition-metal catalysis, has revolutionized the field. nih.govnih.gov
A common strategy for synthesizing the key precursor, 2-chloro-4-methylquinazoline, involves the cyclization of 1-(2-aminophenyl)ethanone with chloroacetonitrile. researchgate.netijirset.com This highlights the importance of readily available starting materials like ortho-amino-substituted phenyl ketones in the historical and ongoing development of quinazoline synthesis. The subsequent selective oxidation of the methyl group at the C4 position to a carbaldehyde would then yield the target compound. The continuous refinement of these synthetic strategies provides an efficient and versatile platform for accessing a wide range of functionalized quinazolines.
Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinazoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-9-11-7-4-2-1-3-6(7)8(5-13)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBMMIFLNWXRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717076 | |
| Record name | 2-Chloroquinazoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-02-0 | |
| Record name | 2-Chloroquinazoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 2 Chloroquinazoline 4 Carbaldehyde
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary site for nucleophilic attack on 2-chloroquinazoline-4-carbaldehyde is the C-2 position, where the chlorine atom is located. The carbon atom at this position is activated towards substitution by the adjacent ring nitrogen (N1) and the electron-withdrawing effect of the aldehyde group at C-4. The general mechanism proceeds through a highly stabilized Meisenheimer-type intermediate.
Although the following sub-section heading refers to the C-4 position, the chlorine atom in this compound is located at the C-2 position. The subsequent discussion pertains to the reactivity at this C-2 position.
The substitution of the C-2 chlorine atom with various nitrogen-based nucleophiles is a widely reported and versatile transformation of this compound. This reaction pathway is fundamental for the synthesis of a diverse range of substituted quinazoline (B50416) derivatives. Primary and secondary amines, as well as hydrazines and their derivatives, readily displace the chlorine atom to form new C-N bonds.
These reactions are typically conducted in a polar solvent, such as ethanol, DMF, or DMSO, and often in the presence of a base to neutralize the HCl generated during the reaction. The reaction conditions can be tailored based on the nucleophilicity of the amine. For instance, reactions with aliphatic amines may proceed at room temperature, while less nucleophilic aromatic amines might require heating.
The resulting 2-amino-quinazoline-4-carbaldehyde derivatives are valuable intermediates for the synthesis of biologically active compounds, including potent inhibitors of various enzymes. For example, reaction with sulfanilamide (B372717) derivatives has been shown to produce compounds with significant inhibitory activity against carbonic anhydrase.
Table 1: Examples of C-2 Chlorine Displacement by Nitrogen Nucleophiles
| Nucleophile | Reagent/Conditions | Product | Reference |
| 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide | K₂CO₃, DMF, 100 °C | 2-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)quinazoline-4-carbaldehyde | |
| 4-Aminobenzylamine | TEA, Ethanol, Reflux | 2-((4-(Aminomethyl)phenyl)amino)quinazoline-4-carbaldehyde | |
| Hydrazine (B178648) Hydrate (B1144303) | Ethanol, Reflux | 2-Hydrazinylquinazoline-4-carbaldehyde | |
| Various Amines | DIPEA, NMP, 80 °C | 2-(Alkyl/Aryl-amino)quinazoline-4-carbaldehydes |
The C-2 chlorine can also be displaced by oxygen nucleophiles, such as alkoxides and phenoxides, to yield 2-alkoxy- or 2-aryloxy-quinazoline-4-carbaldehyde derivatives. These reactions typically require a strong base, like sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the alcohol or phenol, thereby generating the more potent nucleophilic alkoxide or phenoxide anion.
The reaction is generally carried out in an anhydrous polar aprotic solvent like DMF or THF to facilitate the SNAr process. The resulting ether derivatives serve as precursors for further synthetic manipulations.
Table 2: Example of C-2 Chlorine Displacement by an Oxygen Nucleophile
| Nucleophile | Reagent/Conditions | Product | Reference |
| 3,5-Dimethoxyphenol | K₂CO₃, DMF, 80 °C | 2-(3,5-Dimethoxyphenoxy)quinazoline-4-carbaldehyde |
Sulfur nucleophiles, particularly thiols (mercaptans), are highly effective in displacing the C-2 chlorine of this compound. Due to the high nucleophilicity of sulfur (the "alpha effect" in some cases) and the soft nature of both sulfur and the electrophilic carbon center, these reactions often proceed under mild conditions.
The reaction is typically performed in the presence of a base, such as potassium carbonate or triethylamine, in a polar solvent like DMF or ethanol. This process leads to the formation of 2-(alkylthio)- or 2-(arylthio)-quinazoline-4-carbaldehydes, which are key intermediates in medicinal chemistry.
Table 3: Example of C-2 Chlorine Displacement by a Sulfur Nucleophile
| Nucleophile | Reagent/Conditions | Product | Reference |
| Methyl Mercaptan (Methanethiol) | Sodium Methanethiolate in Methanol | 2-(Methylthio)quinazoline-4-carbaldehyde | |
| 4-Chlorothiophenol | K₂CO₃, DMF, Room Temp | 2-((4-Chlorophenyl)thio)quinazoline-4-carbaldehyde |
The substitution of the chlorine atom at the C-2 position of the quinazoline ring proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. This multi-step process involves:
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the C-2 position. This is the rate-determining step. The carbon is electrophilic due to the inductive effect of the attached chlorine and, more significantly, the resonance-based electron-withdrawing effects of the ring nitrogens (N1 and N3) and the C-4 carbaldehyde group.
Formation of a Meisenheimer Intermediate: The attack leads to the formation of a resonance-stabilized anionic σ-complex, often called a Meisenheimer complex. The negative charge is delocalized over the quinazoline ring system, particularly onto the electronegative nitrogen atoms and the oxygen atom of the aldehyde group, which provides substantial stabilization for this intermediate.
Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final substitution product.
The reactivity of the C-2 position is significantly greater than that of the C-4 position in related systems (like 2,4-dichloroquinazoline). This regioselectivity is attributed to the superior ability of the adjacent N-1 atom to stabilize the negative charge in the Meisenheimer intermediate compared to the stabilization afforded to an intermediate formed by attack at C-4. The potent electron-withdrawing nature of the aldehyde group at C-4 further activates the C-2 position for nucleophilic attack.
As detailed extensively in the preceding sections (3.1.1.1 through 3.1.1.4), the chlorine atom in this compound is located at the C-2 position. This position is the primary site of reactivity for the compound, readily undergoing nucleophilic aromatic substitution with a wide variety of nitrogen, oxygen, and sulfur nucleophiles. The mechanistic basis for this high reactivity has also been discussed.
Competitive SNAr vs. Reaction with the Formyl Group
In this compound, a competition exists between nucleophilic attack at the C-2 position (SNAr) and reaction with the formyl group at C-4. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
Generally, "hard" nucleophiles, such as primary amines, will preferentially react with the "hard" electrophilic center of the formyl group through condensation to form an imine. On the other hand, "soft" nucleophiles may favor attack at the C-2 position. However, this is a simplification, and the regioselectivity is often influenced by a combination of electronic and steric factors, as well as reaction kinetics and thermodynamics. masterorganicchemistry.com
In many synthetic applications involving 2-chloro-substituted quinoline-3-carbaldehydes, the aldehyde group is often reacted first, for example, through condensation with an amine to form a Schiff base, before proceeding with reactions at the C-2 position. nih.gov This stepwise approach allows for controlled functionalization of the molecule.
Reactions of the Carbaldehyde Moiety at the C-4 Position
The carbaldehyde (formyl) group at the C-4 position is a versatile handle for a variety of chemical transformations, most notably condensation reactions that lead to the formation of new carbon-nitrogen and carbon-carbon bonds.
Condensation Reactions
Condensation reactions involving the aldehyde group are a cornerstone of its reactivity, providing access to a wide range of derivatives. sciensage.info
The reaction of the carbaldehyde group with primary amines leads to the formation of imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.commasterorganicchemistry.comlibretexts.orgyoutube.com The pH of the reaction medium is crucial; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. lumenlearning.com The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or hygroscopic salts. operachem.com
These imine derivatives are valuable intermediates in their own right and can be further modified. For example, they can be reduced to secondary amines or participate in cycloaddition reactions. The reaction with hydrazines to form hydrazones is another important transformation, with the resulting hydrazones serving as precursors for various heterocyclic systems. masterorganicchemistry.com
| Carbonyl Compound | Primary Amine | Product | Key Conditions | Reference |
| Aldehyde/Ketone | Ammonia/1°-Amine | Imine (Schiff Base) | Acid-catalyzed, pH control | lumenlearning.com |
| Benzaldehyde | Ethylamine | N-Benzylideneethanamine | Rapid condensation | masterorganicchemistry.com |
| Cyclopentanone | Benzylamine | N-Cyclopentylidenebenzylamine | MgSO₄, room temp | operachem.com |
| 1-Benzyl-4-piperidone | Allylamine | Corresponding imine | K₂CO₃, 60 °C | operachem.com |
The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds. wikipedia.orgsigmaaldrich.comorganicreactions.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a weak base as a catalyst. wikipedia.orgsigmaaldrich.com Common active methylene compounds include malononitrile, ethyl cyanoacetate, and diethyl malonate. wikipedia.org The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com
In the case of this compound, Knoevenagel condensation would provide access to derivatives with an extended conjugated system at the C-4 position. The choice of the active methylene compound and the reaction conditions can be tuned to obtain a variety of substituted alkenes. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the activating groups, leads to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org
These condensation reactions are synthetically valuable as they allow for the extension of the quinazoline scaffold, which can be a key step in the synthesis of more complex molecules with potential biological activity. sciensage.info The products of these reactions are often α,β-unsaturated ketones or similar conjugated systems. wikipedia.org
Cycloaddition Reactions Involving the Aldehyde
Cycloaddition reactions offer a powerful tool for constructing cyclic and heterocyclic frameworks. In the context of this compound, the aldehyde functional group can participate as a dienophile or a dipolarophile in various cycloaddition reactions. One notable example is the [3+2] cycloaddition reaction between an azide (B81097) and the enolizable aldehyde, which leads to the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under organocatalytic conditions. nih.gov This type of reaction, often termed an "organo-click" reaction, is characterized by its high efficiency, mild reaction conditions, and broad substrate scope. nih.gov
Another significant class of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org While direct participation of the aldehyde in this compound as a dienophile in a standard Diels-Alder reaction is less common, derivatization of the aldehyde can facilitate such transformations. These reactions are valuable for creating complex polycyclic structures with controlled stereochemistry. libretexts.orgyoutube.com
Furthermore, photochemical [2+2] cycloadditions can be employed to construct four-membered rings. libretexts.org These reactions typically involve the excitation of a conjugated system by light, followed by its reaction with an alkene. While specific examples involving this compound are not prevalent in the literature, the principle remains a viable strategy for accessing strained ring systems.
Table 1: Examples of Cycloaddition Reactions
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Enolizable Aldehyde, Azide | 1,4-Disubstituted 1,2,3-triazole | nih.gov |
| [4+2] Cycloaddition (Diels-Alder) | Diene, Dienophile (activated aldehyde) | Functionalized 6-membered ring | libretexts.org |
Oxidation Reactions to Carboxylic Acids
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-chloroquinazoline-4-carboxylic acid. This transformation is a fundamental process in organic synthesis, providing access to a key intermediate for the preparation of various derivatives. A variety of oxidizing agents can be employed for this purpose.
For instance, the Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, can lead to the formation of quinoline-4-carboxylic acids. nih.gov While this specific reaction synthesizes the quinoline (B57606) core itself, the underlying principle of aldehyde oxidation is relevant. In a more direct approach, established oxidizing agents can be used.
It is important to note that the choice of oxidant and reaction conditions must be carefully considered to avoid unwanted side reactions, particularly those involving the chloro-substituent on the quinazoline ring.
Reduction Reactions to Alcohols and Methyl Groups
The aldehyde functionality in this compound is susceptible to reduction to form the corresponding primary alcohol, (2-chloroquinazolin-4-yl)methanol, or can be further reduced to a methyl group.
The reduction of aldehydes to primary alcohols is a common transformation typically achieved using hydride-based reducing agents. libretexts.orgopenstax.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it is compatible with a wide range of functional groups. openstax.org For more challenging reductions, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be employed. libretexts.orgopenstax.org
Complete reduction of the aldehyde to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. However, these reactions often require harsh conditions that may not be compatible with the quinazoline ring system. A milder alternative involves a two-step procedure: reduction to the alcohol followed by deoxygenation. organic-chemistry.org
Table 2: Reduction of this compound
| Desired Product | Reagent(s) | Conditions | Reference |
|---|---|---|---|
| (2-Chloroquinazolin-4-yl)methanol | Sodium Borohydride (NaBH₄) | Mild conditions, typically in an alcoholic solvent | openstax.org |
| (2-Chloroquinazolin-4-yl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous conditions, followed by aqueous workup | libretexts.orgopenstax.org |
| 2-Chloro-4-methylquinazoline | Wolff-Kishner or Clemmensen Reduction | Harsh basic or acidic conditions | organic-chemistry.org |
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C2 position of this compound provides a handle for various metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures.
Suzuki-Miyaura Coupling at Halogenated Positions
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. yonedalabs.comlibretexts.orgorganic-chemistry.org This reaction is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast number of boronic acids and their derivatives. yonedalabs.com
In the case of this compound, the chlorine atom at the C2 position can be substituted with aryl, heteroaryl, or vinyl groups through Suzuki-Miyaura coupling. The reactivity of the C-Cl bond is enhanced by the presence of the adjacent nitrogen atom in the quinazoline ring. nih.gov A typical Suzuki-Miyaura reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. nih.govrsc.org
Table 3: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Reference |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | nih.govrsc.org |
| Boron Reagent | Arylboronic acid, Vinylboronic acid | yonedalabs.comlibretexts.org |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | nih.gov |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. libretexts.orgorganic-chemistry.org
This compound can undergo Sonogashira coupling at the C2 position to introduce an alkynyl substituent. This reaction is highly valuable for the synthesis of precursors to various heterocyclic compounds and for applications in materials science. The reaction conditions are generally mild, and a wide range of terminal alkynes can be used. wikipedia.org In some cases, copper-free Sonogashira coupling protocols have been developed. libretexts.org
It has been noted that in dihaloquinazolines, Sonogashira coupling can occur selectively at the more reactive C4 position. nih.gov However, with this compound, the reaction is expected to proceed at the C2 position.
Heck Reaction and Olefination Strategies
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a key method for the synthesis of substituted alkenes. wikipedia.org
The chlorine atom in this compound can serve as the halide component in a Heck reaction, allowing for the introduction of a vinyl group at the C2 position. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgyoutube.com The stereoselectivity of the Heck reaction often favors the formation of the trans isomer. organic-chemistry.org
Olefination strategies, such as the Wittig reaction, can be applied to the aldehyde group at the C4 position to introduce a double bond. This provides an alternative route to vinyl-substituted quinazolines, which can then potentially undergo further cross-coupling reactions.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,4-Disubstituted 1,2,3-triazole |
| 2-Chloroquinazoline-4-carboxylic acid |
| Quinoline-4-carboxylic acid |
| (2-Chloroquinazolin-4-yl)methanol |
| 2-Chloro-4-methylquinazoline |
| Sodium borohydride |
| Lithium aluminum hydride |
| Palladium(II) acetate (B1210297) |
| Tetrakis(triphenylphosphine)palladium(0) |
| Sodium carbonate |
| Potassium carbonate |
| Cesium carbonate |
| Dioxane |
| Toluene |
| Dimethoxyethane |
| Ethanol |
| Copper(I) iodide |
| Triethylamine |
Ring Transformations and Rearrangement Reactions
The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry where an endocyclic and an exocyclic heteroatom interchange positions. wikipedia.org This rearrangement typically occurs in nitrogen-containing heterocycles, such as pyrimidines and triazoles, often under thermal or acidic conditions. wikipedia.orgacs.org The classical mechanism involves a ring-opening to an intermediate, followed by rotation and subsequent ring-closure. wikipedia.org
In the context of quinazolines, which are condensed pyrimidine (B1678525) systems, Dimroth-type rearrangements can occur. nih.gov For example, studies on 3-aminothiocarbonylquinazoline have shown that while a true Dimroth rearrangement is possible, alternative pathways like a benthamdirect.comnih.gov-sigmatropic shift of the thioamido group can be more favorable energetically. acs.org The rearrangement of 1-alkyl-2-iminopyrimidines proceeds through the addition of water, leading to a ring-opened aminoaldehyde intermediate that then re-cyclizes. wikipedia.org Such rearrangements are synthetically valuable for creating diverse heterocyclic structures that might be otherwise difficult to access. nih.gov
Skeletal editing is a powerful synthetic strategy that allows for the precise modification of a molecule's core ring structure by inserting, deleting, or swapping atoms. researchgate.netresearchgate.netnih.gov This approach offers a direct route to novel molecular scaffolds without the need for de novo synthesis. nih.gov
For quinoline and related N-heterocyclic systems, skeletal editing has been demonstrated through various transformations. One notable example is the conversion of indole (B1671886) derivatives into quinazolines via nitrogen atom insertion, a reaction that highlights the ability to expand a five-membered ring into a six-membered one. researchgate.netchinesechemsoc.org Another strategy involves the reaction of quinoline N-oxides with dialkyl acetylenedicarboxylates and water, which, through a series of cyclization and rearrangement steps, can lead to different heterocyclic systems. researchgate.net Furthermore, the cleavage of C-C bonds in indole derivatives, facilitated by reagents like hypervalent iodine, can also be employed to construct the quinazoline skeleton. researchgate.net These methods underscore the potential of skeletal editing to diversify the quinazoline core for applications in medicinal chemistry and materials science. researchgate.netchim.it
C-H Functionalization Strategies on Quinazoline Derivatives
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic compounds, including quinazolines. nih.govrsc.org This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions. nih.gov Transition metal catalysis, particularly with rhodium, palladium, and copper, has been instrumental in the development of these methods. benthamdirect.comchim.it
For the quinazoline scaffold, C-H functionalization allows for the introduction of various substituents, such as aryl, alkyl, and amino groups, at specific positions. benthamdirect.com For instance, rhodium-catalyzed C-H activation has been used to synthesize highly substituted quinazolines from benzimidates and dioxazolones. organic-chemistry.org In this process, an N-unsubstituted imine can act as a directing group to facilitate the C-H activation at a specific site before participating in the subsequent cyclization. organic-chemistry.org
Similarly, copper-catalyzed dehydrogenative coupling has been employed to functionalize quinazoline-3-oxides. chim.it The reaction proceeds through a C-H activation step to form a copper-containing intermediate, which then reacts with another substrate, such as an indole. chim.it These strategies provide powerful tools for the late-stage modification of the quinazoline core, enabling the rapid generation of diverse molecular libraries for various applications. chim.itrsc.org
Table 2: Examples of C-H Functionalization on the Quinazoline Ring
| Reaction Type | Catalyst System | Position Functionalized | Reference |
| Arylation | [CpRhCl2]2 / Ag2CO3 | C4 | chim.it |
| Arylation | Manganese-based | C4 | chim.it |
| Coupling with Indoles | CuCl2 | C4 | chim.it |
| Double C-N bond formation | [CpRhCl2]2 / AgBF4 | - | organic-chemistry.org |
2 Chloroquinazoline 4 Carbaldehyde As a Synthetic Intermediate and Building Block
Role in the Synthesis of Substituted Quinazoline (B50416) Derivatives
The strategic placement of a nucleophilically displaceable chlorine atom and an electrophilic aldehyde function makes 2-chloroquinazoline-4-carbaldehyde an ideal starting point for creating diverse libraries of quinazoline derivatives. Chemists can selectively target one group while preserving the other for subsequent transformations, or engage both groups in cyclization reactions.
Construction of 2,4-Disubstituted Quinazolines
The synthesis of 2,4-disubstituted quinazolines from this compound is a testament to its synthetic utility. The two electrophilic centers can be addressed sequentially to introduce a variety of substituents.
The aldehyde group at the C4 position is amenable to a range of classical carbonyl chemistry reactions. For instance, it can undergo nucleophilic addition with organometallic reagents like Grignard reagents to form secondary alcohols. Subsequent oxidation could then yield a ketone, effectively installing an alkyl or aryl group at the C4 position. Alternatively, Wittig-type reactions can convert the aldehyde into an alkene, providing a carbon-carbon double bond for further functionalization. Condensation reactions with active methylene (B1212753) compounds can also be employed to extend the side chain at C4.
The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functionalities, including amino, alkoxy, and thioether groups, by reacting the chloroquinazoline with appropriate nucleophiles. For example, amination with primary or secondary amines is a common strategy to install substituted amino groups at the C2 position, a feature present in many biologically active molecules. researchgate.netnih.gov
A typical strategy for creating a 2,4-disubstituted quinazoline would involve first modifying the aldehyde group, potentially with protection if the desired C2-nucleophile is incompatible. Following the reaction at C4, the C2-chloro group can be substituted. For example, a Knoevenagel condensation at C4 followed by a nucleophilic substitution with an amine at C2 would yield a highly functionalized 2,4-disubstituted quinazoline. This stepwise approach provides a powerful method for systematically building molecular complexity. urfu.ru
Development of 4-Aminoquinazoline Scaffolds for Chemical Research
The development of 4-aminoquinazoline scaffolds is a significant area of chemical research due to their prevalence in pharmacologically active compounds. researchgate.net this compound serves as a key precursor for scaffolds bearing amino functionalities at the 4-position, typically as an aminomethyl group.
The primary method for this transformation is reductive amination . rsc.orgresearchgate.net This one-pot reaction involves the initial condensation of the C4-carbaldehyde with an amine (such as ammonia, a primary amine, or a secondary amine) to form an intermediate imine or iminium ion. epa.gov This intermediate is then immediately reduced in situ to the corresponding amine. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion and will not reduce the starting aldehyde. rsc.org
This process allows for the direct installation of a -CH₂NR¹R² group at the C4 position, where R¹ and R² can be hydrogen or various alkyl and aryl substituents, depending on the amine used in the reaction. The resulting 2-chloro-4-(aminomethyl)quinazoline is itself a valuable intermediate. The newly introduced amino group can be further modified, and the C2-chloro atom remains available for nucleophilic substitution, enabling the synthesis of diverse compound libraries for screening and chemical biology research.
Synthesis of Fused Heterocyclic Systems (e.g., Pyrazoloquinazolines, Triazoloquinazolines)
The dual reactivity of this compound is elegantly exploited in the synthesis of fused heterocyclic systems. By employing binucleophiles—reagents with two nucleophilic centers—chemists can orchestrate cyclization reactions that build new rings onto the quinazoline framework. This strategy is particularly effective for constructing pyrazolo[5,1-b]quinazolines and triazolo[5,1-b]quinazolines.
The general mechanism involves the reaction with a binucleophile such as hydrazine (B178648) (H₂N-NH₂) or a substituted hydrazine. The more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbon of the C4-carbaldehyde, forming a hydrazone intermediate. The second nitrogen atom of the hydrazone can then undergo an intramolecular nucleophilic aromatic substitution, displacing the chlorine atom at the C2 position to form the new five-membered heterocyclic ring fused to the quinazoline core.
This type of cyclocondensation reaction is a powerful tool in heterocyclic chemistry. For instance, reacting this compound with hydrazine hydrate (B1144303) would be expected to yield the parent pyrazolo[5,1-b]quinazoline system. Using substituted hydrazines or related binucleophiles like thiosemicarbazide (B42300) can lead to a variety of fused triazoles and other complex heterocyclic structures. This approach has been widely used with analogous 4-chloroquinazoline (B184009) systems to generate diverse fused scaffolds for medicinal chemistry.
| Starting Material Type | Reagent | Fused System Formed | Reference |
|---|---|---|---|
| 2-Carboxyvinyl-4-chloro-quinazoline | Hydrazine Hydrate | Triazoloquinazoline | |
| 2-Ethoxy-4-chloroquinazoline | Thiosemicarbazide | 4-Triazolo/Triazino-quinazoline | |
| 2,4-Dichloroquinazoline (B46505) | Hydrazine Hydrate / Acetic Anhydride | Triazolo[4,3-c]quinazolin-5(6H)-one | |
| 2-Hydrazinobenzoic acid | Ethyl-2-cyano-3-ethoxyacrylate | Pyrazolo[1,5-a]quinazolin-5-one |
Incorporation into Diverse Molecular Architectures for Chemical Exploration
Beyond its role in building substituted and fused quinazolines, this compound is a precursor for more complex molecular architectures with applications in coordination chemistry and materials science.
Ligand Synthesis in Coordination Chemistry
The field of coordination chemistry relies on ligands—molecules that can bind to a central metal ion to form a coordination complex. This compound is an excellent precursor for synthesizing multidentate ligands, particularly through the formation of Schiff bases.
A Schiff base is formed through the condensation of the C4-carbaldehyde group with a primary amine. By choosing an amine that contains additional donor atoms (e.g., nitrogen, oxygen, or sulfur), a polydentate ligand can be created. For example, condensation with an amino acid, an aminophenol, or a diamine would yield a ligand capable of binding to a metal ion through multiple sites. The resulting Schiff base ligand possesses a rich array of potential coordination sites:
The imine nitrogen (-C=N-) formed from the aldehyde.
The nitrogen atoms at positions 1 and 3 of the quinazoline ring.
Any additional donor atom present on the amine fragment used for the condensation.
These ligands can then be reacted with various transition metal salts (e.g., copper(II), zinc(II), cobalt(II)) to form stable metal complexes. The electronic properties and geometry of these complexes can be fine-tuned by modifying the substituents on the quinazoline ring or the structure of the amine used to form the Schiff base. Such complexes are of interest for their potential catalytic, medicinal, and material properties.
| Amine Reagent for Condensation | Resulting Schiff Base Sidechain | Potential Donor Atoms for Coordination |
|---|---|---|
| 2-Aminophenol | -CH=N-(C₆H₄)-OH | Imine N, Quinazoline N1, N3, Phenolic O |
| Ethylenediamine | -CH=N-CH₂CH₂-NH₂ | Imine N, Quinazoline N1, N3, Terminal Amine N |
| Glycine (amino acid) | -CH=N-CH₂-COOH | Imine N, Quinazoline N1, N3, Carboxylate O |
| 2-Aminothiophenol | -CH=N-(C₆H₄)-SH | Imine N, Quinazoline N1, N3, Thiol S |
Precursor for Advanced Organic Materials Research
The quinazoline scaffold is increasingly being explored for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Quinazoline derivatives are often used as the electron-accepting component in "push-pull" fluorophores, which are molecules with distinct electron-donating and electron-accepting parts. This architecture can lead to materials with desirable photophysical properties, such as thermally activated delayed fluorescence (TADF), which enhances the efficiency of OLEDs.
This compound is a promising precursor for such advanced materials. The quinazoline ring itself can act as the electron-accepting core. The two reactive handles allow for the strategic attachment of other functional groups to build complex, high-performance molecules:
Synthesis of Fluorescent Dyes: The C4-carbaldehyde group can undergo Knoevenagel or similar condensation reactions with active methylene compounds to create styryl-type dyes. By coupling the quinazoline acceptor with a potent electron-donating group via this condensation, a push-pull chromophore with intense fluorescence and solvatochromic properties can be synthesized.
Building Blocks for OLED Emitters: The C2-chloro position can be functionalized via substitution reactions (e.g., Suzuki or Buchwald-Hartwig coupling, if converted to a suitable derivative) to attach electron-donating groups like carbazoles, phenoxazines, or phenothiazines. Subsequent modification of the C4-aldehyde could complete the synthesis of a complex TADF emitter. The ability to build out from two distinct points on the acceptor core provides significant synthetic flexibility for tuning the material's electronic and photophysical properties for optimal device performance. urfu.ru
While direct use in polymerization is less documented, the difunctional nature of this compound makes it a candidate for the synthesis of functional monomers for specialty polymers with tailored optical or electronic properties.
Strategic Utility in Total Synthesis and Analog Design for Specific Research Aims
The strategic utility of this compound is prominently demonstrated in its application as a starting material for the synthesis of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the aldehyde and chloro functionalities on the quinazoline core provides two reactive centers that can be selectively manipulated to build molecular complexity.
In the realm of medicinal chemistry, the quinazoline scaffold is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors used in cancer therapy. The design of novel analogs often involves the modification of the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties. While direct total synthesis of a natural product starting from this compound is not extensively documented in readily available literature, its application in the synthesis of designed analogs is a key area of research.
For instance, the aldehyde group can readily undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines and hydrazones, respectively. These products can then be further elaborated or can themselves be the target bioactive molecules. Furthermore, the aldehyde can be a handle for chain extension through reactions like the Wittig olefination or can be reduced to an alcohol for further functionalization.
Simultaneously, the chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents, including anilines, which are crucial for the activity of many kinase inhibitors. This dual reactivity makes this compound a versatile platform for creating libraries of compounds for structure-activity relationship (SAR) studies.
A notable area of application for quinazoline derivatives is in the development of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key targets in oncology. The general structure of many of these inhibitors features a 4-anilinoquinazoline (B1210976) core. While many synthetic routes to these compounds involve the reaction of a 4-chloroquinazoline with an appropriate aniline, the presence of a 4-carbaldehyde group in the starting material would offer an alternative handle for diversification. For example, the aldehyde could be used to introduce specific side chains or to cyclize onto other parts of the molecule to create more rigid and potent analogs.
Spectroscopic and Structural Elucidation Methodologies Applied to 2 Chloroquinazoline 4 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Proton (¹H) NMR for Structural Connectivity and Proton Environment Analysis
Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment, with electron-withdrawing groups typically shifting signals to a higher frequency (downfield). In quinazoline (B50416) derivatives, the protons on the aromatic rings exhibit characteristic chemical shifts and coupling patterns that are invaluable for structural assignment. tsijournals.comuncw.edu For instance, the protons on the benzene (B151609) ring of the quinazoline core will appear in the aromatic region of the spectrum, and their splitting patterns (e.g., doublets, triplets) reveal their proximity to neighboring protons. The aldehydic proton of 2-chloroquinazoline-4-carbaldehyde is particularly diagnostic, appearing at a significantly downfield chemical shift due to the strong deshielding effect of the adjacent carbonyl group and the quinazoline ring. The analysis of coupling constants (J values) further helps in determining the connectivity between protons. sdsu.edu
Table 1: Representative ¹H NMR Data for Quinazoline Derivatives
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehydic H | 9.5 - 10.5 | Singlet | Highly deshielded proton. |
| Aromatic H | 7.0 - 8.5 | Multiplet | Protons on the quinazoline ring system. researchgate.net |
| Substituent Protons | Variable | Variable | Depends on the nature and position of the substituent. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific substituents on the quinazoline ring.
Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization Information
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. youtube.com Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift indicates its hybridization and electronic environment. oregonstate.edulibretexts.org The carbonyl carbon of the aldehyde group in this compound is a key diagnostic peak, appearing significantly downfield (typically >180 ppm) due to its sp² hybridization and the strong deshielding effect of the attached oxygen atom. hw.ac.uk The carbons of the quinazoline ring system appear in the aromatic region (typically 120-170 ppm). oregonstate.eduspectrabase.com The carbon atom attached to the chlorine (C2) will also show a characteristic chemical shift. Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Typical Chemical Shift (δ, ppm) | Notes |
| C=O (Aldehyde) | >180 | Characteristic of an aldehyde carbonyl carbon. hw.ac.uk |
| C2 (C-Cl) | ~150-160 | Carbon attached to the electronegative chlorine atom. |
| Quinazoline Ring Carbons | 120 - 170 | Aromatic carbons of the fused ring system. oregonstate.eduspectrabase.com |
| C4 | ~145-155 | Carbon bearing the aldehyde group. |
Note: The specific chemical shifts are influenced by the solvent and other substituents.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension of information, allowing for the unambiguous assignment of signals. science.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.eduyoutube.com It is invaluable for tracing out the proton-proton connectivity within the quinazoline ring and any attached side chains. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting charged species (molecular ion) and its fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M+) for this compound would confirm its molecular weight. researchgate.netsigmaaldrich.com The presence of chlorine is often indicated by a characteristic isotopic pattern in the mass spectrum, with a peak at M+2 that is approximately one-third the intensity of the M+ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. wpmucdn.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orglibretexts.org Common fragmentation pathways for aldehydes include the loss of the aldehydic hydrogen (M-1) or the entire formyl group (M-29). miamioh.edu Analysis of the fragmentation of the quinazoline ring can further corroborate the proposed structure. researchgate.net
Table 3: Expected Mass Spectrometric Data for this compound
| Ion | Expected m/z | Notes |
| [M]⁺ | 192.0 (for ³⁵Cl) | Molecular ion peak. |
| [M+2]⁺ | 194.0 (for ³⁷Cl) | Isotopic peak confirming the presence of chlorine. |
| [M-H]⁺ | 191.0 | Loss of the aldehydic hydrogen. |
| [M-CHO]⁺ | 163.0 | Loss of the formyl group. |
Note: The relative intensities of the fragment ions can provide further structural clues.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., C=O of aldehyde)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For this compound, the most characteristic absorption is the strong, sharp peak corresponding to the stretching vibration of the carbonyl (C=O) group of the aldehyde, which typically appears in the range of 1670-1730 cm⁻¹. pressbooks.pubspectroscopyonline.com The exact position of this band can be influenced by conjugation with the quinazoline ring. pressbooks.pub
Other important IR absorptions include the C-H stretching of the aldehydic proton, which often appears as a pair of weak bands around 2750 and 2850 cm⁻¹. pressbooks.pub The C=N stretching vibrations of the quinazoline ring are typically observed in the 1628–1612 cm⁻¹ region, while C=C stretching vibrations of the aromatic system appear around 1581–1566 cm⁻¹. researchgate.net The C-Cl stretching vibration usually appears in the fingerprint region of the spectrum.
Table 4: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| Aldehyde C=O | Stretch | 1670 - 1730 pressbooks.pubspectroscopyonline.com |
| Aldehyde C-H | Stretch | 2750 and 2850 (often weak) pressbooks.pub |
| Quinazoline C=N | Stretch | 1628 - 1612 researchgate.net |
| Aromatic C=C | Stretch | 1581 - 1566 researchgate.net |
| C-Cl | Stretch | ~700-800 |
Note: The IR spectrum provides a quick and effective way to confirm the presence of the key aldehyde functionality.
X-ray Crystallography for Definitive Solid-State Structure Determination
For this compound or its crystalline derivatives, a successful X-ray crystallographic analysis would provide a complete and accurate picture of its molecular geometry. researchgate.net This includes the planarity of the quinazoline ring system, the orientation of the chloro and carbaldehyde substituents, and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal structure. nih.gov This level of structural detail is invaluable for understanding the compound's physical properties and its interactions with biological targets.
Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Raman Spectroscopy) for Electronic Structure and Vibrational Analysis
Advanced spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Raman spectroscopy are instrumental in elucidating the electronic and vibrational characteristics of this compound and its derivatives. These techniques provide detailed insights into the molecule's electronic transitions, bonding, and structural conformation.
UV-Vis Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic bands that are indicative of the molecule's electronic structure.
While specific experimental UV-Vis data for this compound is not extensively reported in the public domain, the electronic absorption properties can be inferred from studies on analogous quinoline (B57606) and quinazoline derivatives. For instance, studies on quinoline derivatives show that they typically exhibit absorption bands in the UV region between 200 and 400 nm. researchgate.net The electronic spectra of these compounds are influenced by the solvent polarity, with more polar solvents often causing shifts in the absorption maxima.
Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are frequently used to complement experimental findings and provide a deeper understanding of the electronic transitions. eurjchem.comresearchgate.net For related compounds like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, TD-DFT calculations have been used to analyze the electronic structure and predict the UV-Vis absorption spectra in various solvents. eurjchem.com These computational approaches help in assigning the observed absorption bands to specific electronic transitions, such as n → π* and π → π*, and in understanding the influence of substituents on the electronic properties.
Table 1: Expected UV-Vis Absorption Maxima for this compound based on Analogous Compounds
| Transition Type | Expected Wavelength Range (nm) | Notes |
| π → π | 250 - 350 | Characteristic of the quinazoline aromatic system. |
| n → π | 300 - 400 | Arising from the non-bonding electrons of the nitrogen atoms in the quinazoline ring and the oxygen atom of the carbaldehyde group. |
Note: The exact positions and intensities of the absorption bands can be influenced by solvent polarity and pH.
Raman Spectroscopy for Vibrational Analysis
Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding. It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations.
Experimental and theoretical vibrational analyses have been conducted on closely related molecules such as quinoline-4-carbaldehyde (B127539) and various chloro-substituted azaindoles. nih.govmdpi.com These studies, which often combine experimental Raman spectra with DFT calculations, allow for the precise assignment of vibrational bands to specific molecular motions. nih.govresearchgate.net
For this compound, the Raman spectrum is expected to show characteristic bands corresponding to the vibrations of the quinazoline ring, the C-Cl bond, and the aldehyde group.
Quinazoline Ring Vibrations: The aromatic quinazoline core will exhibit a series of characteristic stretching and bending vibrations. The C-C and C-N stretching modes within the rings are typically observed in the 1300-1600 cm⁻¹ region. Ring breathing modes, which involve the expansion and contraction of the entire ring system, are also characteristic and appear at lower frequencies.
Aldehyde Group Vibrations: The carbaldehyde group will give rise to a strong C=O stretching band, typically found in the 1650-1700 cm⁻¹ region. mdpi.com The C-H stretching of the aldehyde proton is expected around 2700-2900 cm⁻¹. The position of the C=O stretch can be sensitive to electronic effects and intermolecular interactions. For example, in studies of chloro-azaindole-carbaldehydes, the C=O stretching vibration is a prominent band in both IR and Raman spectra. mdpi.com
Table 2: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |
| Aldehyde C-H Stretch | 2700 - 2900 | Stretching of the C-H bond in the CHO group. |
| Carbonyl C=O Stretch | 1650 - 1700 | Stretching of the carbon-oxygen double bond in the aldehyde. mdpi.com |
| Ring C=C/C=N Stretching | 1300 - 1600 | Vibrations of the aromatic quinazoline ring system. |
| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |
The combination of UV-Vis and Raman spectroscopy, supported by theoretical calculations, provides a comprehensive picture of the electronic and structural properties of this compound. These techniques are crucial for understanding how the interplay of the chloro substituent and the carbaldehyde group on the quinazoline framework influences the molecule's fundamental chemical characteristics.
Theoretical and Computational Chemistry Studies of 2 Chloroquinazoline 4 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecule at an electronic level. They allow for the prediction of geometries, energies, and a variety of molecular properties that govern reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For quinazoline (B50416) derivatives, DFT calculations, often using hybrid functionals like B3LYP or ωB97X-D with basis sets such as 6-31G(d) or 6-311++G(d,p), provide a reliable framework for analysis. mdpi.comsapub.orgdergipark.org.tr
In the context of 2-Chloroquinazoline-4-carbaldehyde, DFT would be employed to optimize the ground state geometry, calculating bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's stability and strain. Furthermore, DFT is used to determine key energetic properties. For instance, in a study of quinazolinone–vanillin derivatives, DFT at the B3LYP/6-311G(d,p) level was used to calculate electronic affinity, hardness, softness, and electrophilicity, which are all critical indicators of chemical behavior. sapub.org Similarly, comprehensive studies on other substituted quinolines and quinazolines have relied on DFT to elucidate structural parameters and vibrational frequencies. eurjchem.comresearchgate.net
Table 1: Representative DFT-Calculated Parameters for Quinazoline-like Scaffolds Note: This table presents typical parameters calculated for related quinazoline/quinoline (B57606) structures to illustrate the data obtained from DFT studies, as direct data for this compound is not available in the cited literature.
| Parameter | Typical Value/Range | Significance | Reference Compound(s) |
|---|---|---|---|
| Total Energy | Varies (Hartrees) | Represents the total electronic energy; used for comparing stability of isomers/conformers. | General |
| Dipole Moment | 2 - 6 Debye | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. | 2-Chloro-7-Methylquinoline-3-carbaldehyde (B1581332) dergipark.org.tr |
| Ionization Potential (IP) | ~8-9 eV | Energy required to remove an electron; relates to the molecule's ability to act as an electron donor. | Quinazolin-4-one derivatives sapub.org |
| Electron Affinity (EA) | ~2-3 eV | Energy released when an electron is added; relates to the molecule's ability to act as an electron acceptor. | Quinazolin-4-one derivatives sapub.org |
Molecular Orbital Analysis (HOMO/LUMO) and Electrophilicity/Nucleophilicity Mapping
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxibiology.com The energy gap between the HOMO and LUMO (Egap) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. scielo.br
For this compound, the HOMO is expected to be distributed primarily over the fused benzene (B151609) and pyrimidine (B1678525) rings, while the LUMO would likely have significant contributions from the C2 and C4 positions of the quinazoline ring, as well as the carbonyl carbon of the aldehyde group. This distribution makes these sites susceptible to nucleophilic attack. Studies on the analogous 2,4-dichloroquinazoline (B46505) have shown that the LUMO coefficient is higher on the C4 carbon, making it the primary site for nucleophilic aromatic substitution (SNAr). mdpi.com In this compound, the electron-withdrawing nature of the aldehyde at C4 would enhance the electrophilicity of the C2 position, making the C2-Cl bond a likely site for nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions show positive potential (electron-poor, electrophilic sites). For this molecule, the oxygen of the carbaldehyde group and the nitrogen atoms of the quinazoline ring would be expected to be regions of negative potential, whereas the areas around the C2, C4, and carbonyl carbon atoms would exhibit positive potential, marking them as likely sites for electrophilic interaction. eurjchem.comscielo.br
Table 2: FMO Properties and Reactivity Descriptors for a Representative Analog Note: Data based on the computational study of 2-Chloro-7-Methylquinoline-3-carbaldehyde (trans conformer) at the B3LYP/6-311++G(d,p) level, serving as an illustrative example.
| Property | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -7.21 | Electron-donating capability |
| ELUMO | -3.46 | Electron-accepting capability |
| Egap (HOMO-LUMO) | 3.75 | Chemical reactivity and stability dergipark.org.tr |
Conformational Analysis and Tautomeric Equilibria (e.g., Aldehyde-Enol forms, Quinazolinone Tautomerism)
The aldehyde group at the C4 position introduces the possibility of conformational isomers due to rotation around the C4-C(aldehyde) single bond. Computational studies on the analogous 2-chloro-7-methylquinoline-3-carbaldehyde have identified two stable conformers, a trans and a cis form, arising from the orientation of the aldehyde group relative to the quinoline ring. dergipark.org.tr A potential energy surface scan can map the energy changes during this rotation, identifying the most stable conformers and the energy barriers between them. For this compound, similar cis/trans conformers relative to the N3 nitrogen are expected.
Tautomerism is another important consideration for quinazoline derivatives. While aldehyde-enol tautomerism of the C4-carbaldehyde group is possible, a more significant equilibrium to consider is the potential for quinazolinone tautomerism if the molecule undergoes reactions (e.g., hydrolysis of the chloro group followed by tautomerization). For example, 4-hydroxyquinazoline (B93491) exists in equilibrium with its more stable quinazolin-4(3H)-one tautomer. rsc.org Computational studies can predict the relative energies of different tautomers in various environments (gas phase or solution), determining which form is thermodynamically favored. nih.govresearchgate.netnih.gov For this compound itself, the primary focus remains on the aldehyde conformers, but understanding potential tautomeric forms of its derivatives is crucial for predicting reaction products.
Reaction Mechanism Studies
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, including the characterization of transient species like transition states.
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing the quinazoline ring. The generally accepted mechanism proceeds via a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. mdpi.com However, recent studies suggest that the mechanism can exist on a continuum, including concerted and borderline pathways, depending on the reactants and conditions. researchgate.netnih.gov
Computational modeling can locate and characterize the transition state (TS) for the rate-determining step of the SNAr reaction—typically the initial nucleophilic attack. By calculating the activation energy (the energy difference between the reactants and the TS), chemists can predict reaction rates and feasibility. mdpi.com A true transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com For this compound, modeling the attack of a nucleophile at the C2 position would allow for the characterization of the corresponding Meisenheimer intermediate and the transition states leading to and from it.
Quinazoline systems with multiple potential reaction sites present a challenge of regioselectivity. In the case of 2,4-dichloroquinazoline, nucleophilic attack preferentially occurs at the C4 position. mdpi.com DFT calculations rationalize this preference by showing that the activation energy for attack at C4 is lower than at C2. This is attributed to a higher LUMO coefficient and a more positive atomic charge at the C4 carbon, making it more electrophilic and susceptible to nucleophilic attack. mdpi.com
For this compound, there is only one leaving group (the C2-chloro). However, understanding the factors that govern regioselectivity in related systems is vital. The presence of the electron-withdrawing carbaldehyde group at C4 significantly influences the electronic properties of the C2 position. This group enhances the electrophilicity at C2, making it the primary site for SNAr reactions. Computational models can quantify this effect by comparing the activation energies for a hypothetical reaction at other positions, confirming that substitution at C2 is the favored pathway. nih.govresearchgate.net
Solvent Effects on Reactivity and Selectivity
There is no available research data from theoretical or computational studies that specifically investigates the influence of different solvents on the reactivity and selectivity of this compound. Such studies would typically involve computational models like the Polarizable Continuum Model (PCM) to simulate the solvent environment and calculate how it affects the energy barriers of reactions and the stability of intermediates and products.
Structure-Reactivity Relationship Modeling
No specific structure-reactivity relationship (SRR) models for this compound have been reported in the literature. SRR studies for this compound would involve correlating its structural or electronic features (such as atomic charges, bond lengths, or orbital energies) with its observed chemical reactivity. While DFT studies on related molecules like 2,4-dichloroquinazoline have provided insights into the reactivity of the C4 position, this has not been extended to a formal SRR model for the 4-carbaldehyde derivative.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
There are no published molecular dynamics (MD) simulations that focus on the dynamic behavior and intermolecular interactions of this compound. MD simulations would be valuable for understanding how this molecule behaves in a condensed phase, such as in solution or within a biological system, by simulating the atomic motions over time. While MD simulations have been employed for other quinazoline derivatives, particularly in the context of drug-receptor interactions, this specific compound has not been the subject of such a study.
Future Directions and Emerging Research Trends for 2 Chloroquinazoline 4 Carbaldehyde
Development of Novel and Sustainable Synthetic Methodologies
Visible-light photocatalysis and electrochemistry have emerged as powerful tools in organic synthesis, offering mild and sustainable alternatives to traditional methods that often require high temperatures and stoichiometric, toxic oxidants. nih.govresearchgate.net
Photocatalysis utilizes light energy to drive chemical reactions, often under ambient temperature and pressure. For quinazoline (B50416) synthesis, photocatalytic methods have been developed for the construction of the core ring system. citedrive.com A novel, catalyst-free photoinduced synthesis of 2,4-substituted quinazolines has been achieved by irradiating reactants like 2-amino-aryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) with LED light. researchgate.netcitedrive.com This approach eliminates the need for metal catalysts or chemical oxidants by using light to facilitate the crucial oxidation step. rsc.org Future research could adapt these catalyst-free photocatalytic strategies to construct the 2-chloro-substituted quinazoline framework from appropriately chosen precursors, offering a greener pathway to 2-Chloroquinazoline-4-carbaldehyde.
Electrocatalysis uses electrical current to mediate redox reactions, replacing chemical oxidants and reductants with electrons. This technique provides high selectivity and controllability. Electrochemical protocols have been successfully developed for the synthesis of quinazolines and quinazolinones via C-H amination and C-N cleavage, often in aqueous media and without the need for metal catalysts. nih.govnih.gov These methods are noted for their broad substrate scope and scalability. nih.gov The application of electrosynthesis for the construction of functionalized quinazolines, potentially starting from o-carbonyl anilines and various amine sources, represents a promising future direction for the efficient and environmentally benign production of key intermediates like this compound. nih.gov
| Methodology | Key Advantages | Potential Application for this compound |
| Photocatalysis | Mild reaction conditions (room temp.), use of visible light, often catalyst-free, reduced waste. researchgate.netrsc.org | Green synthesis of the quinazoline core from precursors without requiring harsh chemical oxidants. citedrive.com |
| Electrocatalysis | Metal- and chemical oxidant-free, high atom economy, high yields, scalable. nih.govnih.gov | Direct and controlled construction of the quinazoline ring system under sustainable conditions. rsc.org |
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. While the de novo synthesis of the quinazoline ring via biocatalysis is less common, chemoenzymatic strategies are gaining traction. For instance, laccase, an eco-friendly biocatalyst, has been used in a cooperative system with DDQ for the aerobic oxidative synthesis of quinazolinones in aqueous media at ambient temperatures. rsc.org
For a molecule like this compound, future biocatalytic research could focus on two main areas:
Enzymatic manipulation of precursors: Using enzymes to perform selective reactions on precursors before the chemical cyclization to form the quinazoline ring.
Selective transformation of the final compound: Employing enzymes such as alcohol dehydrogenases or reductases for the highly selective reduction of the carbaldehyde group to a primary alcohol, or using other enzymes for selective transformations that would be challenging to achieve with conventional chemical reagents.
Mechanochemistry, where mechanical force (e.g., ball-milling) is used to induce chemical reactions, is a powerful green chemistry technique that often proceeds in the absence of solvents. beilstein-journals.org This method has been successfully applied to the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes using the oxidizing agent o-iodoxybenzoic acid (IBX). beilstein-journals.org The solvent-free conditions and high concentration of reactants can lead to rapid and efficient reactions.
The development of mechanochemical routes for halo-substituted heterocycles is an active area of research. nih.gov Future work could establish a mechanochemical protocol for the synthesis of this compound or its immediate precursors, significantly reducing solvent waste and potentially improving reaction efficiency and safety, especially when dealing with energetic reagents. beilstein-journals.orgnih.gov
Exploration of Less-Explored Reactivity Modes of the Compound
This compound features two key reactive handles: the electrophilic carbon at the C2 position attached to a chlorine atom, and the aldehyde group at the C4 position. The quinazoline ring itself is polarized, making the C4 position susceptible to nucleophilic attack. nih.govambeed.com
Future research will likely focus on the selective and orthogonal functionalization of these sites:
Selective C2 Substitution: The C2-chloro group is a classic site for nucleophilic aromatic substitution (SNAr). While the C4 position is generally more reactive towards nucleophiles, strategic blocking or modification of the C4-aldehyde could allow for selective substitution at C2 with various nucleophiles (amines, thiols, alcohols), creating diverse molecular scaffolds. nih.gov
C4-Carbaldehyde Transformations: The aldehyde group is a versatile functional group that can undergo a wide array of reactions, including condensation with amines or active methylene (B1212753) compounds to form Schiff bases or α,β-unsaturated systems, respectively. angenechemical.comnih.gov It can also be reduced to an alcohol or oxidized to a carboxylic acid, providing entry into a different set of derivatives. dergipark.org.tr
Tandem and Domino Reactions: A significant future direction is the design of tandem reactions where both the C2-Cl and C4-CHO groups participate sequentially in a one-pot process to rapidly build molecular complexity. For example, an initial reaction at the aldehyde could be followed by an intramolecular cyclization involving substitution of the C2-chloro group.
Novel Rearrangements: Inspired by recent discoveries like "sulfonyl group dance" reactions in related heterocyclic systems, researchers may explore whether the substituents on this compound can undergo novel migration or rearrangement reactions under specific catalytic conditions, leading to unexpected and potentially valuable isomers. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery of new drug candidates and materials, modern chemistry is increasingly relying on automation and continuous processing technologies.
Flow Chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and straightforward scalability. The synthesis of quinoline (B57606) and quinazolinone intermediates has been demonstrated in flow reactors, often leading to higher yields and shorter reaction times compared to batch processing. nih.gov Applying flow chemistry to the synthesis of this compound or its subsequent derivatization could enable safer, more efficient, and scalable production.
Automated Synthesis Platforms are robotic systems that can perform multiple chemical reactions in parallel, enabling the rapid creation of large libraries of related compounds. credenceresearch.com this compound is an ideal starting point for building such a library. By reacting it with a diverse set of building blocks targeting the C2-chloro and C4-aldehyde positions on an automated platform, hundreds or thousands of unique derivatives can be synthesized and screened for biological activity, significantly accelerating the drug discovery process. nih.govgoogle.com
Advanced Computational Design for Rational Synthesis and Transformation Pathways
Computational chemistry is an indispensable tool for modern chemical research, providing deep insights that guide experimental work.
For this compound, computational studies can play a pivotal role in several areas:
Rational Synthesis Design: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms for the novel synthetic methods described in section 7.1. rsc.org By calculating transition states and reaction energies, researchers can predict the feasibility of a proposed synthetic route, optimize reaction conditions, and understand the origins of selectivity before performing experiments.
Predicting Reactivity: Computational models can predict the relative reactivity of the C2 and C4 positions, guiding the development of selective functionalization strategies. Understanding the electronic structure and molecular orbitals can reveal which site is more susceptible to nucleophilic or electrophilic attack under different conditions.
Designing Novel Transformations: Advanced computational tools can help in the rational design of new derivatives with desired properties. mdpi.comistanbul.edu.trdergipark.org.tr Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be used to model how derivatives of this compound might interact with biological targets like enzymes or receptors. nih.govfrontiersin.org This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloroquinazoline-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : React 4-(o-chlorophenyl)quinazoline precursors with phosphoryl chloride (POCl₃) under anhydrous conditions to introduce the chlorinated moiety. Monitor reaction progress via TLC .
- Oxidation : Use mild oxidizing agents like pyridinium chlorochromate (PCC) to convert alcohol derivatives to the aldehyde group, avoiding over-oxidation to carboxylic acids. Optimize solvent polarity (e.g., dichloromethane) to stabilize intermediates .
- Key parameters : Temperature (60–80°C for substitution), inert atmosphere (argon), and stoichiometric control (1:1.2 substrate-to-reagent ratio) to minimize side products .
Q. How should this compound be purified and stored to ensure stability?
- Purification :
- Use column chromatography with silica gel (hexane:ethyl acetate gradient) to isolate the compound. Confirm purity via HPLC (≥97% by area normalization) .
- Storage :
- Store in amber vials under argon at –20°C. Avoid repeated freeze-thaw cycles; prepare aliquots in anhydrous DMSO (10 mM stock) for long-term stability .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Identify aldehyde protons (δ 9.8–10.2 ppm) and quinazoline aromatic signals. Compare with computed chemical shifts using DFT (e.g., B3LYP/6-31G*) .
- FT-IR : Confirm C=O stretch (1700–1750 cm⁻¹) and C–Cl vibrations (550–750 cm⁻¹) .
- Mass spectrometry : Use HRMS (ESI+) to validate molecular ion peaks ([M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can crystallographic data contradictions in this compound structures be resolved?
- Software tools :
- Refine structures using SHELXL (rigid-bond restraint for anisotropic displacement parameters) and validate with Mercury CSD (packing similarity analysis) .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Protecting groups : Temporarily block the aldehyde with ethylene glycol (acetal formation) before introducing substituents at the quinazoline core .
- Catalytic control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with Buchwald-Hartwig ligands to enhance regioselectivity .
- Kinetic monitoring : Employ in-situ IR spectroscopy to track aldehyde reactivity and adjust reagent addition rates .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
